molecular formula C21H18N4O2S B3209290 N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide CAS No. 1058372-98-7

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B3209290
CAS No.: 1058372-98-7
M. Wt: 390.5 g/mol
InChI Key: HYPCRUMCOPBCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a recognized potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [Link: https://www.rcsb.org/structure/8FXD]. This compound functions through covalent, irreversible binding to the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in preclinical studies for autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma [Link: https://pubmed.ncbi.nlm.nih.gov/38608133/]. Researchers utilize this molecule to elucidate the specific role of BTK in immune cell activation, proliferation, and survival, providing a critical tool for validating BTK as a therapeutic target and for exploring potential combination therapies in oncological and immunological research contexts.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-3-6-15(7-4-13)17-10-20(27)25(12-22-17)11-19(26)24-21-23-16-8-5-14(2)9-18(16)28-21/h3-10,12H,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPCRUMCOPBCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • GB31 ’s thiazolidinedione warhead exhibits a higher melting point (292–294°C) than the target compound’s likely range, suggesting increased crystallinity due to the dioxothiazolidine ring .
  • The pyrimidinone in the target compound contrasts with 6d’s nitro-thiadiazole system, which is associated with VEGFR-2 inhibition but may confer higher metabolic instability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds (e.g., acetonitrile or methyl groups introduced via alkylation) .
  • Step 2 : Functionalization of the pyrimidinone ring using p-tolyl-substituted precursors under nucleophilic substitution or condensation conditions .
  • Step 3 : Acetamide linkage via coupling reactions (e.g., carbodiimide-mediated amide bond formation) .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like triethylamine) significantly impact yields. For example, DMF at 80–100°C enhances solubility of intermediates .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the benzo[d]thiazole and pyrimidinone moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., kinase inhibition with ADP-Glo™) to evaluate interactions with ATP-binding pockets .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC50_{50} calculations .
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Modular Substituent Variation : Systematically alter substituents on the benzo[d]thiazole (e.g., 6-methyl vs. 6-chloro) and pyrimidinone (e.g., p-tolyl vs. 4-fluorophenyl) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC50_{50} in xenograft models, focusing on pharmacokinetics (e.g., oral bioavailability in rodents) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify assay-specific artifacts (e.g., redox cycling in thiazole-containing compounds) .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :

  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates (e.g., thioenolates) during acetamide coupling .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., C=O stretching frequencies) to determine rate-limiting steps .
  • DFT Calculations : Gaussian simulations predict transition states and activation energies for cyclization steps .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models in tools like SwissADME to estimate CYP450 metabolism and hERG channel inhibition .
  • Metabolite Identification : LC-MS/MS with human liver microsomes identifies phase I/II metabolites (e.g., hydroxylation at the p-tolyl group) .
  • ToxCast Profiling : Screen against Tox21 assays to flag potential hepatotoxicity or genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.